4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Description
4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O6S2 and its molecular weight is 438.51. The purity is usually 95%.
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Scientific Research Applications
- MAGL Modulation : This compound acts as a modulator of monoacylglycerol lipase (MAGL), an enzyme responsible for hydrolyzing endocannabinoids like 2-AG (2-arachidonoylglycerol) in the nervous system . By inhibiting MAGL, it enhances 2-AG signaling, which may have implications for pain relief and inflammation management.
- Post-Traumatic Stress Disorder (PTSD) : The compound has been investigated for its potential in treating PTSD. Administering this compound could help alleviate symptoms associated with traumatic experiences .
- mGlu2 Modulation : Although not directly related to this compound, negative allosteric modulators of metabotropic glutamate receptor 2 (mGlu2) have shown promise in treating depression, anxiety, and obsessive-compulsive disorder . Investigating whether this compound affects mGlu2 signaling could be valuable.
Pain Management and Inflammation
Neurological Disorders
Depression and Anxiety
properties
IUPAC Name |
4-[3-(4-methoxyphenyl)sulfonylazetidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-20(2)29(25,26)17-8-4-14(5-9-17)19(22)21-12-18(13-21)28(23,24)16-10-6-15(27-3)7-11-16/h4-11,18H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVBWHSODSRSDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.